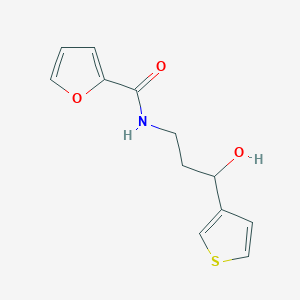

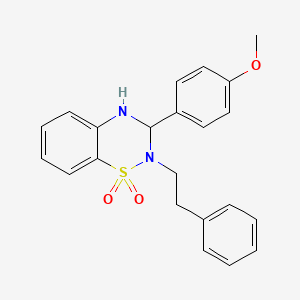

![molecular formula C22H16Cl3N3 B2908673 2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-83-9](/img/structure/B2908673.png)

2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine, is a chemical with the molecular weight of 304.18 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 304.18 .Applications De Recherche Scientifique

AMPA Receptor Antagonists

Research on quinazolin-4-one derivatives has identified compounds with potential as AMPA receptor antagonists. These compounds have been synthesized and evaluated for their ability to inhibit AMPA receptors, which play a critical role in fast synaptic transmission in the central nervous system. The study explored the structure-activity relationship (SAR) of these compounds, identifying new antagonists with specific tether groups contributing to their potency (Chenard et al., 2001).

Antihistaminic Agents

Another area of application involves the synthesis of triazoloquinazolinones as new classes of H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models, with some derivatives demonstrating comparable or better efficacy and lower sedation compared to standard antihistaminic drugs (Alagarsamy et al., 2008).

Diuretic Agents

Quinazolinone derivatives have also been synthesized and evaluated for their diuretic activity. The incorporation of thiazole or thiadiazole moieties into quinazolin-4(3H)-one derivatives resulted in compounds with significant diuretic effects. This research highlights the potential of quinazolinone-based compounds in the development of new diuretic agents (Maarouf et al., 2004).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives for antimicrobial and antifungal activities. These compounds have been tested against a variety of pathogenic bacteria and fungi, demonstrating significant inhibitory effects. The findings suggest that quinazolinone derivatives could serve as promising leads for the development of new antimicrobial and antifungal agents (Badwaik et al., 2009).

Anticancer and Antitumor Activities

Quinazolinone compounds have been investigated for their potential anticancer and antitumor activities. Studies have shown that certain quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rahmannejadi et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)11-21-27-20-4-2-1-3-18(20)22(28-21)26-13-15-7-10-17(24)12-19(15)25/h1-10,12H,11,13H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDYQFHEOYPBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

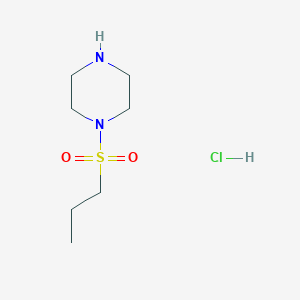

![4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2908591.png)

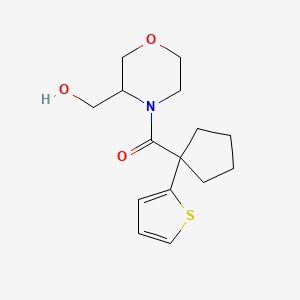

![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)

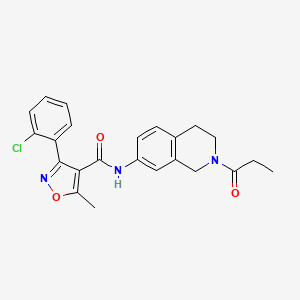

![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)

![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)

![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2908609.png)

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)